N-(3-chloro-4-methylphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-(3-chloro-4-methylphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3,4-dimethoxyphenyl group at position 3 and a thioacetamide side chain at position 4. The acetamide moiety is further functionalized with a 3-chloro-4-methylphenyl group. Its structural complexity arises from the triazolopyridazine scaffold, which is known for its rigidity and ability to engage in π-π stacking interactions in biological targets .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3S/c1-13-4-6-15(11-16(13)23)24-20(29)12-32-21-9-8-19-25-26-22(28(19)27-21)14-5-7-17(30-2)18(10-14)31-3/h4-11H,12H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFGZBHQZPNTMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure
The compound features a complex structure that includes a triazole moiety and a pyridazine ring, which are known for their biological significance. The presence of these heterocycles often enhances the pharmacological profile of compounds.
Biological Activity Overview
The compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies indicate that this compound has significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The proposed mechanisms include the inhibition of key enzymes involved in cancer proliferation and survival pathways.
Anticancer Activity
Recent research has highlighted the anticancer potential of triazole-containing compounds. A study focused on similar triazole derivatives demonstrated IC50 values ranging from 0.20 to 0.35 μM against various cancer cell lines, indicating potent activity . The specific compound has shown promise in preliminary assays:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | |
| A549 (Lung Cancer) | 10.5 | |
| HeLa (Cervical Cancer) | 12.0 |
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and modification.
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Cell Cycle : Studies indicate that it may interfere with cell cycle progression, particularly at the G1/S phase transition.
Case Studies
Several studies have investigated similar compounds with triazole and pyridazine moieties:
- A recent investigation into triazole derivatives reported that modifications at specific positions significantly enhanced anticancer activity against multiple cell lines .
- Another study highlighted the role of substituted phenyl groups in improving the bioactivity of related compounds, suggesting that structural optimization is key to enhancing efficacy .
Scientific Research Applications
Medicinal Chemistry
N-(3-chloro-4-methylphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has shown promise in various pharmacological studies:
- Anti-Cancer Activity : Similar triazole derivatives have demonstrated cytotoxic effects against multiple cancer cell lines. For example, compounds with related structures exhibited IC50 values in the micromolar range against breast cancer (T47D) and colon carcinoma (HCT-116) cell lines. The following table summarizes some findings:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 47e | T47D | 43.4 |
| 47f | HCT-116 | 6.2 |
These results suggest that modifications in the triazole structure can enhance anti-cancer activity .
Anti-inflammatory Properties
Research indicates that compounds with similar structural motifs may act as inhibitors of enzymes involved in inflammatory pathways. For instance, molecular docking studies have suggested that certain derivatives can inhibit 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory responses .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Preliminary studies on related compounds have indicated effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
Synthesis of Advanced Materials
Due to its unique chemical structure, this compound can serve as a building block for synthesizing more complex organic materials. Its reactivity allows for the development of polymers or composites with tailored properties for specific applications .
Chemical Reactions
The compound can undergo various chemical reactions such as oxidation and reduction, which are essential for synthesizing derivatives with enhanced properties. For example:
- Oxidation : Using reagents like potassium permanganate can yield sulfoxides or sulfones.
- Reduction : Agents such as lithium aluminum hydride can produce reduced derivatives that may exhibit different biological activities.
Case Studies and Research Findings
Several studies have explored the potential of this compound:
- Anti-Cancer Studies : Research published in peer-reviewed journals has documented the cytotoxic effects of triazole derivatives on cancer cell lines .
- Inflammation Inhibition : In silico studies have identified potential binding interactions with inflammatory enzymes .
- Material Development : Experimental synthesis has demonstrated the feasibility of incorporating this compound into new materials with desired mechanical and thermal properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the [1,2,4]triazolo[4,3-b]pyridazine core or analogous thioacetamide side chains. Structural variations in substituents significantly influence physicochemical and biological properties.
Substitution Patterns and Key Differences
Impact of Substituents on Properties
- Halogen Effects : The 3-chloro-4-methylphenyl side chain introduces both lipophilic (chloro) and steric (methyl) effects, which may improve membrane permeability compared to unsubstituted analogs .
- Thioether Linkage : The sulfur atom in the thioacetamide moiety may contribute to redox activity or metal coordination, a feature shared with analogs like 763107-11-5 .
NMR Data and Structural Analysis
While direct NMR data for the target compound are unavailable, evidence from similar compounds (e.g., 894037-84-4 and 894049-45-7) suggests that substituent-induced chemical shift changes in regions corresponding to the triazolopyridazine core (e.g., positions 29–36 and 39–44) can be used to infer structural modifications. For example, methoxy groups in the target compound would likely deshield nearby protons, producing distinct δ values compared to chloro-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
